molecular formula C24H28N4O3S B11267686 N-(3,4-dimethoxyphenethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11267686
M. Wt: 452.6 g/mol
InChI Key: QSWZVMIGAIMMSC-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Ring: This step often involves the use of hydrazine derivatives and appropriate coupling reactions.

    Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can be used to modify the functional groups and alter the compound’s reactivity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares a similar phenethylamine structure but lacks the piperidine and pyridazine rings.

    3,4-Dimethoxyphenylacetonitrile: Another related compound, used as an intermediate in various syntheses.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its multi-ring system and functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H28N4O3S/c1-30-20-7-5-17(16-21(20)31-2)9-12-25-24(29)18-10-13-28(14-11-18)23-8-6-19(26-27-23)22-4-3-15-32-22/h3-8,15-16,18H,9-14H2,1-2H3,(H,25,29)

InChI Key

QSWZVMIGAIMMSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC

Origin of Product

United States

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